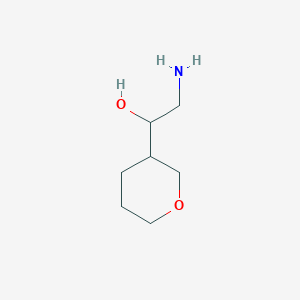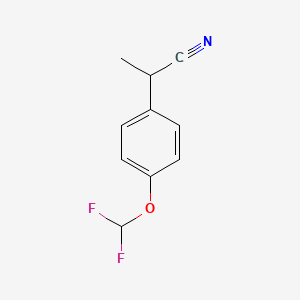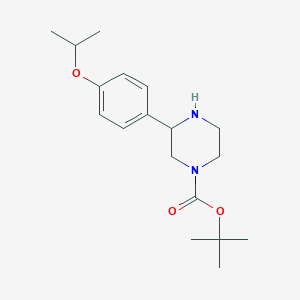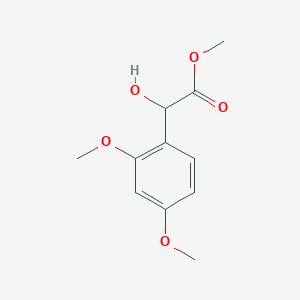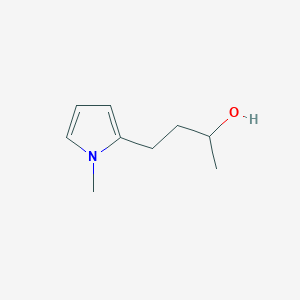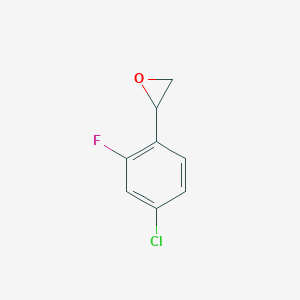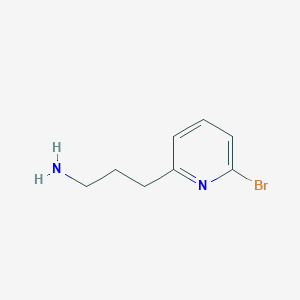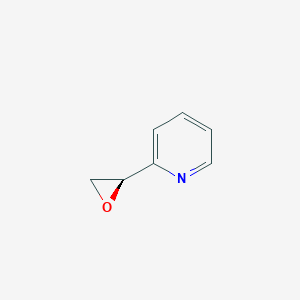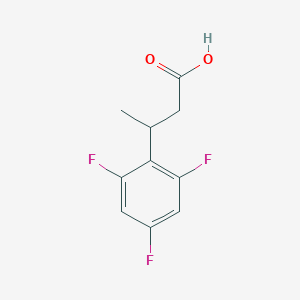
Methyl 3-(4-bromo-2-methylphenyl)-2-hydroxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(4-bromo-2-methylphenyl)-2-hydroxypropanoate is an organic compound characterized by its bromine and hydroxyl functional groups
Synthetic Routes and Reaction Conditions:
Bromination and Alkylation: The compound can be synthesized through the bromination of 2-methylphenol followed by alkylation with chloroacetic acid and subsequent esterification with methanol.
Grignard Reaction: Another method involves the Grignard reaction, where phenylmagnesium bromide reacts with ethylene oxide, followed by esterification with methanol.
Industrial Production Methods: Industrial production typically involves large-scale bromination and esterification processes, ensuring high purity and yield. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: Oxidation reactions can convert the hydroxyl group to a carbonyl group, forming methyl 3-(4-bromo-2-methylphenyl)propanoate.
Reduction: Reduction reactions can reduce the bromine atom, although this is less common due to the stability of the bromine atom in this position.
Substitution: Substitution reactions can replace the bromine atom with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Chromium(VI) oxide, pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Aqueous sodium hydroxide, ammonia
Major Products Formed:
Methyl 3-(4-bromo-2-methylphenyl)propanoate (from oxidation)
Methyl 3-(4-hydroxy-2-methylphenyl)propanoate (from substitution with hydroxyl group)
Scientific Research Applications
Chemistry: This compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a building block in the synthesis of biologically active compounds, including potential pharmaceuticals. Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting various diseases. Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds, while the bromine atom can participate in electrophilic substitution reactions. The exact mechanism depends on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Methyl 2-(4-bromo-3-methylphenyl)acetate
Methyl 3-(4-bromo-2-methylphenyl)propanoate
Methyl 3-(4-hydroxy-2-methylphenyl)propanoate
Uniqueness: Methyl 3-(4-bromo-2-methylphenyl)-2-hydroxypropanoate is unique due to its specific arrangement of functional groups, which influences its reactivity and potential applications. The presence of both bromine and hydroxyl groups in this particular configuration sets it apart from similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique properties and versatile applications make it a valuable compound in research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C11H13BrO3 |
|---|---|
Molecular Weight |
273.12 g/mol |
IUPAC Name |
methyl 3-(4-bromo-2-methylphenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C11H13BrO3/c1-7-5-9(12)4-3-8(7)6-10(13)11(14)15-2/h3-5,10,13H,6H2,1-2H3 |
InChI Key |
HBEFYHXOOWHHPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)CC(C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


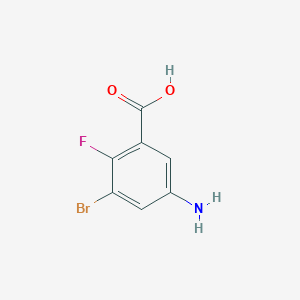
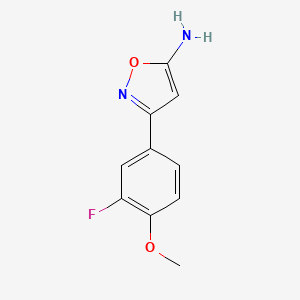
![1,2,5-Triazaspiro[2.3]hex-1-ene](/img/structure/B15321525.png)
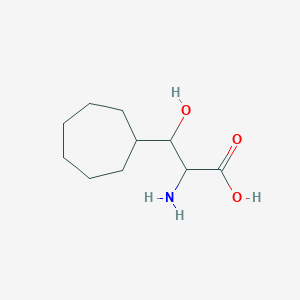
![rac-1-[(1R,2R)-2-(fluoromethyl)cyclopentyl]methanaminehydrochloride,trans](/img/structure/B15321540.png)
